molecular formula C17H20O9 B13384965 Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate

Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate

Cat. No.: B13384965
M. Wt: 368.3 g/mol
InChI Key: MZNIJRAPCCELQX-UHFFFAOYSA-N
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Description

Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate is a benzophenone derivative first isolated from Ranunculus ternatus . Its structure comprises a cyclohexane core substituted with three hydroxyl groups (positions 1, 4, 5), a methyl carboxylate at position 1, and a caffeoyl (3,4-dihydroxyphenylpropenoyl) ester moiety at position 2. This compound exhibits notable anti-tuberculosis activity, particularly when combined with gallic acid, which enhances its efficacy .

Properties

IUPAC Name

methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNIJRAPCCELQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Route

The synthesis of 3-{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid can be achieved through various synthetic routes. A common method involves the esterification of trihydroxycyclohexane-1-carboxylic acid with 3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride under acidic conditions.

Esterification Process

Esterification of trihydroxycyclohexane-1-carboxylic acid with 3-(3,4-dihydroxyphenyl)prop-2-enoyl chloride typically requires careful control of temperature and pH to ensure optimal yield.

Characterization

Molecular Information

The compound has a molecular weight of 368.3 g/mol. The molecular formula is C\$${17}\$$H\$${20}\$$O\$$_{9}\$$.

Identifiers

  • IUPAC Name: methyl 3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate
  • InChI: InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+
  • InChIKey: MZNIJRAPCCELQX-HWKANZROSA-N
  • SMILES: COC(=O)C1(CC(C(C(C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
  • PubChem CID: 17853548
  • ChEMBL ID: CHEMBL2048503

Computed Properties

Property Value
Molecular Weight 368.3 g/mol
XLogP3-AA -0.1
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 9
Rotatable Bond Count 6
Exact Mass 368.11073221 Da

Related Compounds

Compound CAS Number Molecular Formula Molecular Weight
(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid 534-61-2 C16H18O9 354.31 g/mol

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salvianolic Acid A (SAA)

Structure: (2R)-3-(3,4-dihydroxyphenyl)-2-[α-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoic acid . Key Differences:

  • Backbone: Propanoic acid vs. cyclohexane.
  • Functional Groups : Carboxylic acid (SAA) vs. methyl carboxylate (target compound).
    Pharmacology : SAA demonstrates antioxidant, anti-inflammatory, and antiplatelet activities . Unlike the target compound, SAA lacks direct anti-tuberculosis data but shares the caffeoyl group linked to its bioactivity.
Benzophenones from Ranunculus ternatus

Examples :

  • Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1 in )
  • n-Butyl analog (Compound 2 in )
    Comparison :
  • Structural: Both feature dihydroxybenzoyl and phenolic groups but lack the cyclohexane core.
  • Activity : Compound 1 shows anti-tuberculosis activity but requires gallic acid for enhanced efficacy, similar to the target compound .
(E)-3-(3,4-Dihydroxyphenyl)acrylamide Derivatives

Examples :

  • (E)-3-(3,4-Dihydroxyphenyl)-N-p-tolylacrylamide (3p)
  • (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)-N-methylacrylamide (3r)
    Key Differences :
  • Backbone : Acrylamide chain vs. cyclohexane.
  • Substituents: Varied aryl/alkyl groups on the amide nitrogen (e.g., tolyl, benzyl) . However, their activities are distinct from the anti-tuberculosis focus of the target compound .
Paramagnetic Caffeic Acid Esters

Examples :

  • (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate (17)
  • (1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl)methyl analog (18)
    Structural Contrast :
  • Radical Moieties : Nitroxide groups impart paramagnetic properties, enabling applications in spectroscopy or redox modulation .
Table 1: Structural and Pharmacological Profiles
Compound Name Core Structure Key Functional Groups Bioactivity Reference
Target Compound Cyclohexane Caffeoyl ester, trihydroxy, methyl carboxylate Anti-tuberculosis, antioxidant
Salvianolic Acid A Propanoic acid Caffeoyl ester, dihydroxyphenyl, carboxylic acid Antioxidant, anti-inflammatory
(E)-3p (Acrylamide derivative) Acrylamide Dihydroxyphenyl, p-tolylamide NO inhibition (anti-inflammatory)
Paramagnetic Ester 17 Caffeic acid ester Nitroxide radical, dihydroxyphenyl Potential redox modulation

Critical Analysis of Structural-Activity Relationships

  • Caffeoyl Group : Central to antioxidant and anti-inflammatory activities across compounds (e.g., SAA , target compound ).
  • Cyclohexane vs. Linear Chains : The cyclohexane core in the target compound may enhance steric stability compared to linear analogs, influencing bioavailability.
  • Substituent Effects : The methyl carboxylate in the target compound likely improves solubility over carboxylic acid derivatives like SAA.

Biological Activity

Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate, also known as (1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid, is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Structure

  • Molecular Formula : C17H20O9
  • Molecular Weight : 354.31 g/mol
  • IUPAC Name : (1S,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Structural Characteristics

The compound features multiple hydroxyl groups and a carboxylic acid functional group which contribute to its solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies reported its efficacy against Gram-positive and Gram-negative bacteria. For instance:

Bacteria Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliReduction of biofilm formation
Mycobacterium tuberculosisInhibition of cell wall biosynthesis

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : It alters the integrity of bacterial membranes, leading to cell lysis.

Study on Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Clinical Implications for Antimicrobial Resistance

Given the rise of antimicrobial resistance (AMR), this compound's unique mechanism of action presents it as a potential candidate for developing new antimicrobial therapies. Research highlighted its ability to enhance the efficacy of existing antibiotics against resistant strains .

Q & A

Q. How can contradictory data in bioactivity studies (e.g., conflicting IC50_{50} values) be resolved?

  • Methodological Answer : Standardize protocols using OECD guidelines for reproducibility. Perform meta-analysis of published data to identify confounding variables (e.g., cell line variability). Validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

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